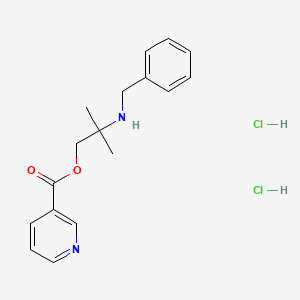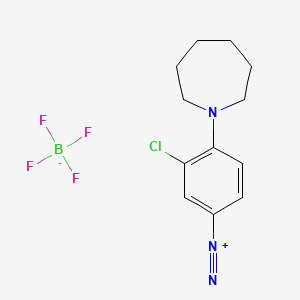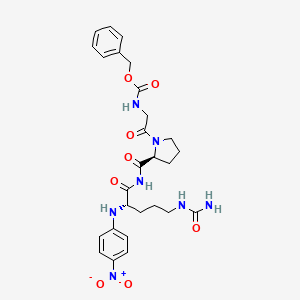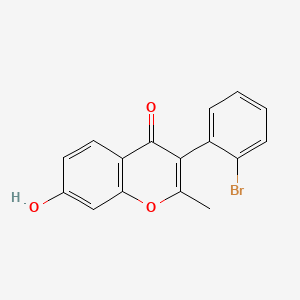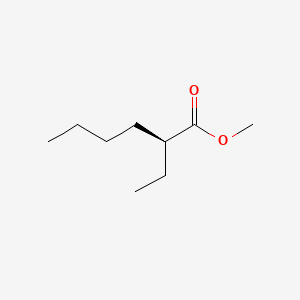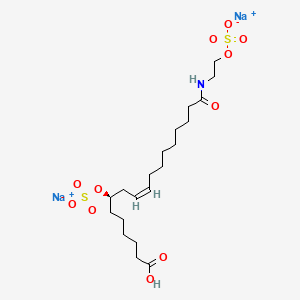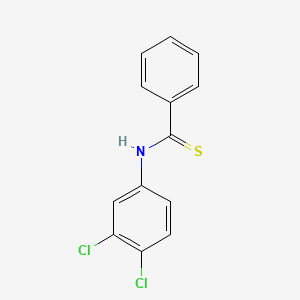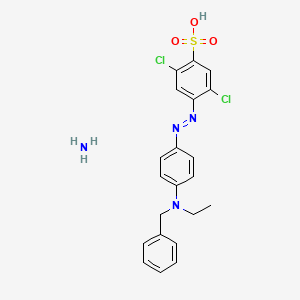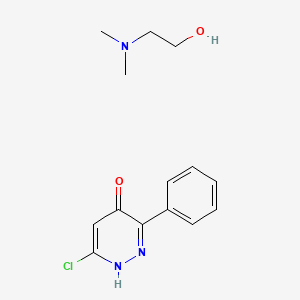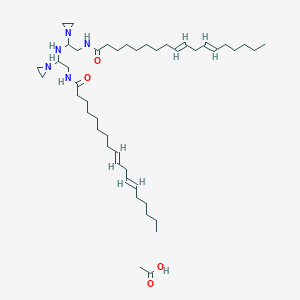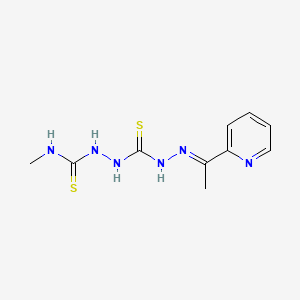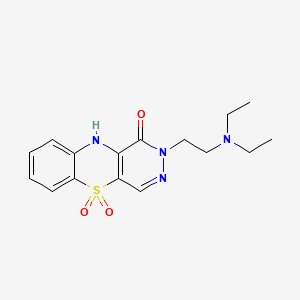
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diéthylamino)éthyl)-, 5,5-dioxyde est un composé organique complexe doté d'une structure unique qui combine des éléments de pyridazine, de benzothiazine et de groupes diéthylaminoéthyl
Méthodes De Préparation
La synthèse de 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diéthylamino)éthyl)-, 5,5-dioxyde implique plusieurs étapes et des conditions de réaction spécifiques. La voie de synthèse commence généralement par la préparation des précurseurs de pyridazine et de benzothiazine, suivis de leur condensation dans des conditions contrôlées pour former le composé souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction, telles que la température, la pression et l'utilisation de catalyseurs, pour augmenter le rendement et la pureté.
Analyse Des Réactions Chimiques
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diéthylamino)éthyl)-, 5,5-dioxyde subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes, les acides et les bases.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diéthylamino)éthyl)-, 5,5-dioxyde a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments ou comme composé de tête pour la découverte de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité, de colorants et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diéthylamino)éthyl)-, 5,5-dioxyde implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, 5,5-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diéthylamino)éthyl)-, 5,5-dioxyde peut être comparé à d'autres composés similaires, tels que :
Dérivés de pyridazine : Ces composés partagent la structure cyclique de la pyridazine et peuvent avoir des propriétés chimiques et biologiques similaires.
Dérivés de benzothiazine : Ces composés contiennent le cycle benzothiazine et peuvent présenter une réactivité et des applications similaires.
Dérivés de diéthylaminoéthyl : Ces composés comprennent le groupe diéthylaminoéthyl et peuvent avoir des activités pharmacologiques comparables.
Le caractère unique de 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diéthylamino)éthyl)-, 5,5-dioxyde réside dans sa structure combinée, qui confère des propriétés chimiques et biologiques distinctes que l'on ne retrouve pas dans les dérivés individuels.
Propriétés
Numéro CAS |
126598-43-4 |
|---|---|
Formule moléculaire |
C16H20N4O3S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C16H20N4O3S/c1-3-19(4-2)9-10-20-16(21)15-14(11-17-20)24(22,23)13-8-6-5-7-12(13)18-15/h5-8,11,18H,3-4,9-10H2,1-2H3 |
Clé InChI |
NXPLGHNAKFUNKR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C(=O)C2=C(C=N1)S(=O)(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)

